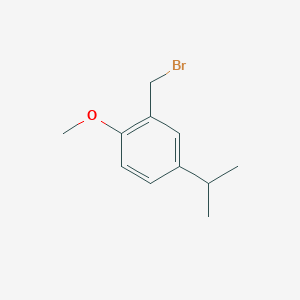

2-(Bromomethyl)-1-methoxy-4-(propan-2-yl)benzene

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(bromomethyl)-1-methoxy-4-propan-2-ylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BrO/c1-8(2)9-4-5-11(13-3)10(6-9)7-12/h4-6,8H,7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQDZACQBEVRYAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=C(C=C1)OC)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Whitepaper: Structural Characterization and Synthetic Utility of 2-(Bromomethyl)-1-methoxy-4-(propan-2-yl)benzene

The following technical guide provides an in-depth structural and synthetic analysis of 2-(Bromomethyl)-1-methoxy-4-(propan-2-yl)benzene , a specialized electrophilic building block used in medicinal chemistry for constructing lipophilic pharmacophores.

Executive Summary

2-(Bromomethyl)-1-methoxy-4-(propan-2-yl)benzene (Formula: C₁₁H₁₅BrO) is a highly reactive benzyl bromide derivative. Characterized by the presence of an electron-donating methoxy group ortho to the electrophilic bromomethyl center, and a lipophilic isopropyl group at the para position, this molecule serves as a critical intermediate for introducing the 2-methoxy-4-isopropylbenzyl moiety into target scaffolds. Its primary utility lies in nucleophilic substitution reactions (

Molecular Architecture & Physicochemical Profile[1][2]

Structural Analysis

The molecule features a trisubstituted benzene ring. The interplay between the substituents dictates its reactivity:

-

1-Methoxy Group (-OCH₃): Acts as a strong Electron Donating Group (EDG) via resonance. Being ortho to the bromomethyl group, it stabilizes the transition state of carbocations (giving the molecule significant

character in polar protic solvents) while activating the ring towards electrophilic aromatic substitution. -

2-Bromomethyl Group (-CH₂Br): The primary reactive center. The C-Br bond is polarized and weak, making it an excellent leaving group.

-

4-Isopropyl Group (-CH(CH₃)₂): Adds significant lipophilicity and steric bulk, often exploited to fill hydrophobic pockets in protein binding sites.

Calculated Physicochemical Properties

| Property | Value (Predicted) | Significance |

| Molecular Weight | 243.14 g/mol | Fragment-based drug design compliant. |

| LogP (Octanol/Water) | ~3.6 - 3.9 | High lipophilicity; requires non-polar solvents for synthesis. |

| TPSA | 9.23 Ų | Low polar surface area; indicates good membrane permeability. |

| Rotatable Bonds | 3 | Moderate flexibility (Methoxy, Isopropyl, Bromomethyl). |

| H-Bond Acceptors | 1 | Ether oxygen. |

Synthetic Route: Wohl-Ziegler Bromination

The most reliable synthesis involves the radical bromination of the precursor 2-methyl-4-isopropylanisole (also known as 2-methyl-4-isopropyl-1-methoxybenzene). This method avoids ring bromination, which is a common side reaction with Lewis acid catalysts.

Reaction Pathway Diagram

The following diagram illustrates the radical substitution mechanism using N-Bromosuccinimide (NBS).

Optimized Experimental Protocol

-

Reagents: 2-Methyl-4-isopropylanisole (1.0 eq), N-Bromosuccinimide (NBS, 1.05 eq), Azobisisobutyronitrile (AIBN, 0.05 eq).

-

Solvent: Carbon Tetrachloride (

) is traditional but toxic. Trifluorotoluene (

Step-by-Step Methodology:

-

Dissolution: Dissolve 10 mmol of 2-methyl-4-isopropylanisole in 50 mL of anhydrous Trifluorotoluene under Argon atmosphere.

-

Addition: Add NBS (10.5 mmol) and AIBN (0.5 mmol) in a single portion.

-

Reflux: Heat the mixture to reflux (approx. 102°C). The reaction is driven by light or heat; a 500W halogen lamp can accelerate initiation.

-

Monitoring: Monitor via TLC (Hexane/EtOAc 9:1). Look for the disappearance of the starting material (

) and appearance of the product ( -

Workup: Cool to 0°C to precipitate succinimide. Filter the solids. Wash the filtrate with water (2x) and brine (1x).

-

Purification: Evaporate solvent. If necessary, purify via rapid silica gel chromatography (neutralized with 1%

to prevent hydrolysis).

Structural Elucidation (Spectroscopy)

Accurate identification requires distinguishing the product from the ring-brominated isomer.

Nuclear Magnetic Resonance (NMR)

| Nucleus | Chemical Shift ( | Multiplicity | Integration | Assignment | Diagnostic Note |

| ¹H | 4.52 ppm | Singlet | 2H | -CH ₂Br | Key Identifier. Shifts from 2.2 ppm (methyl) to ~4.5 ppm. |

| ¹H | 3.85 ppm | Singlet | 3H | -OCH ₃ | Methoxy group. |

| ¹H | 2.85 ppm | Septet | 1H | -CH (CH₃)₂ | Methine of isopropyl. |

| ¹H | 1.22 ppm | Doublet | 6H | -CH(CH ₃)₂ | Methyls of isopropyl. |

| ¹H | 6.8 - 7.3 ppm | Multiplet | 3H | Ar-H | Aromatic region. |

Mass Spectrometry (MS)

-

Ionization: ESI+ or EI.

-

Pattern: The presence of one Bromine atom results in a characteristic 1:1 isotopic ratio for the molecular ion peaks

and -

Fragmentation: Expect a strong peak at

(loss of Br) forming the stable methoxy-isopropyl-benzyl carbocation (

Reactivity & Applications

This molecule is a "soft" electrophile primarily used to alkylate nucleophiles.

Nucleophilic Substitution Workflow

The following diagram outlines the decision logic for coupling this building block with amines or phenols.

Critical Handling Safety

-

Lachrymator: Like all benzyl bromides, this compound is a potent tear gas. All operations must be performed in a fume hood.

-

Hydrolysis Risk: The electron-donating methoxy group makes the benzylic position sensitive to moisture. Storage under nitrogen at -20°C is required to prevent conversion to the benzyl alcohol.

References

-

PubChem. (2025). 2-(Bromomethyl)-1-methoxy-4-(propan-2-yl)benzene - Compound Summary. National Library of Medicine. [Link]

- Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.

Solubility profile of 2-(Bromomethyl)-1-methoxy-4-(propan-2-yl)benzene in organic solvents

[1]

Executive Summary

This guide details the solubility, stability, and handling parameters for 2-(Bromomethyl)-1-methoxy-4-(propan-2-yl)benzene (also known as 3-Isopropyl-6-methoxybenzyl bromide). As a highly reactive benzyl bromide derivative, this compound serves as a critical electrophilic intermediate in the synthesis of thymol-derived pharmaceuticals and agrochemicals.

Unlike stable solids where solubility is a static physical constant, the solubility profile of this compound is inextricably linked to its chemical stability . Its high susceptibility to nucleophilic attack (solvolysis) dictates that solvent selection must prioritize inertness over simple dissolution capacity. This guide provides a validated framework for solvent selection, experimental solubility determination, and safe handling protocols.

Physicochemical Characterization

Understanding the structural drivers of this molecule is essential for predicting its behavior in solution.

| Property | Value / Description |

| Chemical Name | 2-(Bromomethyl)-1-methoxy-4-(propan-2-yl)benzene |

| Molecular Formula | C₁₁H₁₅BrO |

| Molecular Weight | 243.14 g/mol |

| Physical State | Low-melting solid or viscous oil (Ambient) |

| Predicted LogP | ~3.8 – 4.2 (Highly Lipophilic) |

| Key Functional Groups | Bromomethyl (-CH₂Br): Electrophilic, lachrymatory, moisture-sensitive.Methoxy (-OCH₃): Weakly polar, electron-donating.Isopropyl (-CH(CH₃)₂): Lipophilic, increases solubility in alkanes. |

Structural Solubility Drivers

-

Lipophilicity: The isopropyl and methoxy groups significantly increase the compound's lipophilicity compared to unsubstituted benzyl bromide. This ensures high solubility in non-polar hydrocarbons (e.g., Hexanes, Heptane).

-

Electrophilicity: The benzylic carbon is highly activated. Solvents with nucleophilic character (OH, NH groups) will cause rapid degradation, not just dissolution.

Solubility & Stability Profile

The following matrix categorizes solvents based on dissolution capacity and chemical compatibility .

The "Like Dissolves Like" Mechanism

The compound is dominated by its aromatic and alkyl regions, making it compatible with Van der Waals-driven solvation (London Dispersion Forces). However, the polar C-Br and C-O bonds allow for dipole-dipole interactions, making chlorinated solvents and esters ideal carriers.

Solvent Compatibility Matrix

| Solvent Class | Specific Solvents | Solubility Rating | Stability Risk | Application Context |

| Chlorinated | Dichloromethane (DCM), Chloroform, 1,2-Dichloroethane | Excellent (>100 mg/mL) | Low | Preferred for reactions, extractions, and transport. |

| Aromatic Hydrocarbons | Toluene, Benzene, Xylene | Excellent (>100 mg/mL) | Low | Ideal for reflux reactions; high boiling points allow thermal acceleration. |

| Polar Aprotic | THF, Ethyl Acetate, Acetone | Good to High | Low to Moderate | Good for coupling reactions. Note: Avoid Acetone with strong bases to prevent aldol side-reactions. |

| Aliphatic Hydrocarbons | Hexanes, Heptane, Cyclohexane | Moderate | Low | Used for precipitation/crystallization or washing crude product. |

| Polar Aprotic (High BP) | DMF, DMAc, NMP | High | Moderate | Use only if necessary. High temperatures can induce decomposition or halide exchange. |

| Protic (Nucleophilic) | Methanol, Ethanol, Water, Isopropanol | Variable | CRITICAL | DO NOT USE. Rapid solvolysis converts the bromide to an ether or alcohol. |

| Sulfoxides | DMSO | High | High | Risk of Kornblum oxidation (conversion to aldehyde) at elevated temperatures. |

Visualizing the Solvent Selection Logic

The following decision tree guides the researcher in selecting the appropriate solvent based on the intended process step.

Figure 1: Decision matrix for solvent selection prioritizing chemical stability.

Experimental Protocols

Since specific solubility values can vary by batch purity and temperature, use these protocols to validate the profile in your specific context.

Protocol A: Gravimetric Solubility Determination (Tier 1)

Use this for rapid assessment of solubility limits.

-

Preparation: Weigh 100 mg of the compound into a 2 mL HPLC vial.

-

Addition: Add the target solvent in 100 µL increments using a calibrated micropipette.

-

Agitation: Vortex for 30 seconds after each addition.

-

Observation:

-

Soluble: Clear solution, no particulates.

-

Insoluble: Visible solid or oil droplets persisting.

-

-

Calculation:

Protocol B: HPLC Stability Verification (Tier 2)

Crucial for validating "Solubility" vs. "Degradation" in polar solvents.

-

Dissolution: Prepare a 1 mg/mL solution in the target solvent (e.g., Acetonitrile, THF).

-

Time-Point Analysis: Inject the sample immediately (T=0) and again after 4 hours (T=4h).

-

Detection: Monitor at 254 nm (aromatic ring absorption).

-

Criteria: If the peak area of the parent compound decreases by >2% or new peaks appear (indicating hydrolysis/solvolysis), the solvent is incompatible , regardless of solubility.

Stability & Degradation Mechanisms[1]

It is vital to recognize that "dissolving" this compound in a protic solvent initiates a chemical change.

Figure 2: Degradation pathways in protic media. The generation of HBr further autocatalyzes decomposition.

Safety & Handling (Lachrymator Protocol)

This compound is a Lachrymator (tear gas agent) and a Corrosive .

-

Containment: All solubility experiments must be performed inside a functioning fume hood.

-

Neutralization Solution: Keep a beaker of 10% Ammonium Hydroxide or 5% Sodium Thiosulfate nearby.

-

Spill Management: Do not wipe with paper towels (increases surface area and evaporation). Cover with neutralization solution immediately, then absorb.

-

Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C. Moisture ingress will generate HBr gas, pressurizing the vial.

References

-

PubChem. (n.d.). 2-(Bromomethyl)-1-methoxy-4-(propan-2-yl)benzene.[3] National Library of Medicine. Retrieved from [Link]

-

Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. (Standard reference for SN1/SN2 solvolysis of benzyl halides).

-

Common Organic Chemistry. (2023). Benzyl Bromide Reagent Guide. Retrieved from [Link]

Mechanistic & Synthetic Insights: The Benzylic Bromide Moiety in Methoxy-Isopropylbenzene Scaffolds

Executive Summary

The benzylic bromide moiety within methoxy-isopropylbenzene scaffolds (specifically

This guide analyzes the reactivity profile of this specific pharmacophore, focusing on the competition between

The Electronic Landscape: A "Push-Pull" System

The reactivity of the benzylic bromide in a

The -Methoxy Effect (Resonance Stabilization)

The methoxy group at the para position is a strong

-

Brown-Okamoto

Constants: The -

Kinetic Consequence:

-methoxycumyl bromide solvolyzes approximately

The Stability Paradox

While the carbocation intermediate is thermodynamically stable (facilitating

-

Rapid Hydrolysis: Conversion to the alcohol upon exposure to atmospheric moisture.

-

Elimination (

): Loss of HBr to form

Mechanistic Pathways

Ionization and Resonance (DOT Diagram)

The following diagram illustrates the ionization event and the critical resonance structure that drives the high reactivity of this moiety.

Figure 1: Mechanism of

Synthetic Protocols (The "Make")

Generating this moiety requires avoiding thermodynamic sinks (like the styrene derivative). The Wohl-Ziegler reaction is the industry standard, but it requires strict control over bromine concentration.

Protocol A: Radical Bromination of 4-Isopropylanisole

Objective: Selective bromination of the benzylic tertiary carbon without ring bromination.

Reagents:

-

Substrate: 4-Isopropylanisole (1.0 eq)

-

Reagent: N-Bromosuccinimide (NBS) (1.05 eq)

-

Initiator: AIBN (0.05 eq) or Benzoyl Peroxide

-

Solvent: Anhydrous

or PhCF

Step-by-Step Methodology:

-

Preparation: In a flame-dried round-bottom flask equipped with a reflux condenser and drying tube (

), dissolve 4-isopropylanisole in anhydrous solvent (0.5 M concentration). -

Addition: Add NBS and AIBN. Note: NBS is insoluble in

at room temperature. -

Initiation: Heat the mixture to gentle reflux. The reaction is initiated when the heavy NBS solid disappears and floats to the top as lighter succinimide.[1]

-

Monitoring: Monitor by TLC (Hexane/EtOAc). Reaction is typically complete in 1-3 hours. Prolonged heating promotes elimination to the styrene.

-

Workup (CRITICAL):

-

Cool to

to precipitate succinimide completely. -

Filter rapidly under inert atmosphere (Argon/Nitrogen).

-

Evaporate solvent at low temperature (

) under reduced pressure. -

Do not perform aqueous extraction if possible; the product hydrolyzes in water.

-

Protocol B: Hydrobromination of -Methyl-4-methoxystyrene

Objective: Generation of the bromide from the alkene precursor (Markovnikov addition).

-

Dissolve

-methyl-4-methoxystyrene in anhydrous -

Bubble anhydrous

gas through the solution at -

Allow to warm to

. -

Remove excess

with a stream of -

Concentrate in vacuo. Yields are typically quantitative but the product must be used immediately.

Reactivity Profile & Data (The "Use")

The following table summarizes the relative reaction rates of benzylic chlorides/bromides, highlighting the massive acceleration provided by the methoxy group.

Table 1: Relative Solvolysis Rates of Benzylic Halides (Ethanol/Water,

| Substrate Structure | Substituent ( | Relative Rate ( | Mechanism |

| Cumyl Chloride | -H | 1.0 | |

| Cumyl Chloride | -NO | ||

| Cumyl Chloride | -OMe | 3,360 | |

| Benzyl Chloride | -H | Mixed | |

| Benzyl Chloride | -OMe |

*Note: The shift from primary (benzyl) to tertiary (cumyl) combined with -OMe creates the "super-electrophile" character.

Experimental Workflow: Synthesis & Isolation

The following diagram outlines the decision tree for synthesizing and isolating this sensitive moiety.

Figure 2: Workflow for the synthesis and isolation of p-methoxycumyl bromide, emphasizing temperature control and moisture exclusion.

Safety & Stability (CMC Considerations)

For drug development applications, the instability of this moiety is a critical quality attribute.

-

Moisture Sensitivity: The half-life of

-methoxycumyl bromide in 80% aqueous acetone is measured in seconds/minutes at room temperature. All handling must occur in a glovebox or under positive Nitrogen pressure. -

Thermal Instability: Above

, the compound eliminates HBr to form the styrene. This is an autocatalytic process (acid-catalyzed elimination). Stabilizer: Storing with a trace of solid -

Toxicity: Benzylic bromides are potent lachrymators and alkylating agents. They are potential genotoxic impurities (GTIs) in pharmaceutical intermediates.

References

-

Brown, H. C., & Okamoto, Y. (1958). Electrophilic Substituent Constants.[2][3][4][5][6] Journal of the American Chemical Society. [Link][6]

-

Wohl, A. (1919). Bromination of Unsaturated Compounds with N-Bromoacetamide. Berichte der deutschen chemischen Gesellschaft. [Link]

-

Djerassi, C. (1948). Brominations with N-Bromosuccinimide.[7] Chemical Reviews. [Link]

-

PubChem Compound Summary. 1-(1-Bromoethyl)-4-methoxybenzene.[8] National Library of Medicine. [Link]

Sources

- 1. Wohl–Ziegler bromination - Wikipedia [en.wikipedia.org]

- 2. homepages.bluffton.edu [homepages.bluffton.edu]

- 3. acs.figshare.com [acs.figshare.com]

- 4. Solvolysis of para-substituted cumyl chlorides. Brown and Okamoto's electrophilic substituent constants revisited using continuum solvent models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Brown, H.C. and Okamoto, Y. (1958) Electrophylic Substituent Constants. Journal of American Chemical Society, 80, 4979-4987. - References - Scientific Research Publishing [scirp.org]

- 7. Wohl-Ziegler Bromination | Chem-Station Int. Ed. [en.chem-station.com]

- 8. Benzene, 1-bromo-4-(1-bromo-1-methylethyl)- | C9H10Br2 | CID 10333753 - PubChem [pubchem.ncbi.nlm.nih.gov]

Thermodynamic stability of 2-(Bromomethyl)-1-methoxy-4-(propan-2-yl)benzene

An In-Depth Technical Guide to the Thermodynamic Stability of 2-(Bromomethyl)-1-methoxy-4-(propan-2-yl)benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for evaluating the thermodynamic stability of 2-(Bromomethyl)-1-methoxy-4-(propan-2-yl)benzene, a key intermediate in various synthetic applications. As a substituted benzylic bromide, its reactivity is integral to its function, yet also presents inherent stability challenges. This document outlines the theoretical underpinnings of its stability profile, details a suite of analytical methodologies for empirical assessment, and presents robust protocols for execution. We delve into the causality behind experimental design, ensuring that the described workflows are self-validating and grounded in established scientific principles. The guide is intended to equip researchers with the necessary tools to characterize, understand, and control the stability of this compound, ensuring its quality and performance in downstream applications.

Introduction: The Stability Imperative

2-(Bromomethyl)-1-methoxy-4-(propan-2-yl)benzene is an aromatic organic compound whose utility is largely defined by the reactive benzylic bromide moiety. This functional group makes it an excellent alkylating agent and a valuable building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). However, the very reactivity that makes it useful also renders it susceptible to degradation. Understanding and quantifying the thermodynamic stability of this compound is therefore not an academic exercise, but a critical requirement for ensuring process control, defining storage conditions, assigning shelf-life, and guaranteeing the purity and safety of resulting products.

Factors such as temperature, humidity, light, and the presence of nucleophilic or oxidative species can trigger degradation pathways that consume the parent molecule and generate impurities. This guide provides a multi-faceted approach to characterizing the stability of this molecule, combining predictive assessment based on chemical structure with empirical data from advanced analytical techniques.

Molecular Profile and Inherent Stability Factors

The thermodynamic stability of 2-(Bromomethyl)-1-methoxy-4-(propan-2-yl)benzene is dictated by the interplay of its structural features:

-

Benzylic Bromide: This is the most reactive and least stable part of the molecule. The C-Br bond is relatively weak and is activated by the adjacent benzene ring, which can stabilize both carbocation intermediates (in SN1-type reactions) and radical intermediates. Benzylic halides are known to be susceptible to nucleophilic substitution and elimination reactions.[1]

-

Methoxy Group (-OCH₃): Located ortho to the bromomethyl group, the methoxy group is a strong electron-donating group via resonance. This electronic effect further stabilizes a potential benzylic carbocation, increasing the molecule's propensity for SN1 reactions and solvolysis, particularly in polar protic solvents.

-

Isopropyl Group (-CH(CH₃)₂): Positioned para to the bromomethyl group, the isopropyl group is a weak electron-donating group through induction. It contributes to the overall lipophilicity of the molecule.

-

Aromatic Ring: The benzene ring provides a rigid scaffold and influences the electronic properties of the substituents. It is also a potential site for electrophilic attack, though this is less of a concern under typical storage conditions compared to the reactivity of the benzylic bromide.

Given this structure, the primary anticipated degradation pathways involve the cleavage of the C-Br bond.

Comprehensive Workflow for Stability Assessment

A thorough evaluation of thermodynamic stability requires a systematic, multi-technique approach. The workflow outlined below ensures a comprehensive understanding, from initial screening for thermal hazards to detailed kinetic analysis of degradation under various stress conditions.

Caption: Workflow for Thermodynamic Stability Assessment.

Thermal Analysis: DSC and TGA

Thermal analysis techniques provide a rapid, first-pass assessment of a material's behavior as a function of temperature, using only milligrams of sample.[2]

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as it is heated or cooled, allowing for the detection of thermal events like melting and decomposition.[3] For 2-(Bromomethyl)-1-methoxy-4-(propan-2-yl)benzene, a DSC scan provides critical information:

-

Melting Point (Tₘ): A sharp endotherm indicating the melting temperature. A depression or broadening of this peak in aged samples can signify impurity formation.

-

Decomposition Onset (Tₒ): The temperature at which exothermic decomposition begins. This is a crucial safety parameter, indicating the upper-temperature limit for safe handling and processing.[2]

Protocol 1: DSC Analysis

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.

-

Sample Preparation: Accurately weigh 2-5 mg of the compound into a hermetically sealed aluminum pan. Prepare an identical empty pan as a reference.

-

Experimental Program:

-

Equilibrate the sample at 25 °C.

-

Ramp the temperature from 25 °C to 350 °C at a rate of 10 °C/min under a nitrogen atmosphere (50 mL/min flow rate).

-

-

Data Analysis: Record the thermogram. Identify and integrate the endothermic peak corresponding to melting and determine the onset temperature of any significant exothermic event.[4]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. It is used to determine the temperature at which the compound begins to lose mass due to decomposition and volatilization.[5]

Protocol 2: TGA Analysis

-

Instrument Calibration: Verify the mass balance accuracy with calibration weights and the temperature with certified magnetic standards (e.g., Curie point standards).

-

Sample Preparation: Weigh 5-10 mg of the compound into a ceramic or platinum TGA pan.

-

Experimental Program:

-

Heat the sample from 25 °C to 500 °C at a heating rate of 10 °C/min under a nitrogen atmosphere (50 mL/min flow rate).

-

-

Data Analysis: Plot the percentage of initial mass versus temperature. Determine the onset temperature of mass loss, defined as the temperature at which 5% mass loss (T₅%) occurs.

| Parameter | Description | Typical Expected Outcome for a Stable Compound |

| DSC: Melting Point (Tₘ) | Temperature of solid-to-liquid phase transition. | Sharp, well-defined endothermic peak. |

| DSC: Decomposition Onset (Tₒ) | Temperature at which exothermic decomposition begins. | Onset should be significantly higher than processing/storage temperatures. |

| TGA: T₅% Mass Loss | Temperature at which 5% of the initial mass is lost. | High temperature, indicating thermal stability before decomposition. |

Chromatographic Stability Assessment

While thermal methods are excellent for screening, chromatographic techniques are required to separate and quantify the parent compound from its degradation products. A stability-indicating method is an analytical procedure that can accurately measure the decrease in the amount of the active compound due to degradation.

High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone of stability testing due to its high sensitivity, resolving power, and quantitative accuracy.[6][7] A reversed-phase HPLC (RP-HPLC) method with UV detection is typically the first choice for non-volatile aromatic compounds.

Protocol 3: Stability-Indicating RP-HPLC Method

-

System Preparation:

-

Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

-

Mobile Phase A: Water with 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

-

Sample Diluent: 50:50 Acetonitrile:Water.

-

-

Chromatographic Conditions:

-

Gradient Program: Start at 60% B, ramp to 95% B over 15 minutes, hold for 5 minutes, return to 60% B and re-equilibrate.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection: UV Diode Array Detector (DAD) at 220 nm and 275 nm.

-

Injection Volume: 10 µL.

-

-

Forced Degradation: To validate the method's stability-indicating nature, stress the compound under various conditions to generate degradation products.

-

Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

-

Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

-

Oxidative: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal: 80 °C dry heat for 48 hours.

-

Photolytic: Expose to ICH-compliant light source (e.g., 1.2 million lux hours).

-

-

Method Validation: Analyze the stressed samples. The method is considered stability-indicating if all degradation product peaks are resolved from the main peak (resolution > 1.5) and from each other. Peak purity analysis using the DAD is essential to confirm no co-elution.

Caption: Potential Degradation Pathways for the Compound.

Accelerated Stability Studies

To predict long-term stability without waiting for years of real-time data, accelerated stability studies are employed.[8][9] These studies use exaggerated conditions of temperature and humidity to increase the rate of chemical degradation.[10] The Accelerated Stability Assessment Program (ASAP) is a modern approach that uses a humidity-corrected Arrhenius equation to model degradation and predict shelf-life from short-term (2-4 week) studies.[11]

Protocol 4: Accelerated Stability (ASAP-style) Study

-

Sample Packaging: Package the compound in the proposed final container closure system. Include samples in both open and closed containers to assess humidity effects.

-

Storage Conditions: Place samples in a minimum of 5-8 stability chambers with a range of temperatures and relative humidities (RH), for example:

-

50 °C / 75% RH

-

60 °C / 10% RH

-

60 °C / 75% RH

-

70 °C / 10% RH

-

70 °C / 40% RH

-

80 °C / 10% RH

-

-

Time Points: Pull samples at predetermined intervals (e.g., Day 0, Day 7, Day 14, Day 28).

-

Analysis: Analyze all samples using the validated stability-indicating HPLC method (Protocol 3). Quantify the parent compound and all major degradation products.

-

Data Modeling: Plot the rate of degradation (e.g., formation of a specific degradant) under each condition. Use specialized software to fit the data to the humidity-corrected Arrhenius equation:

-

ln(k) = ln(A) - Eₐ/RT + B(RH)

-

Where k is the degradation rate, A is the pre-exponential factor, Eₐ is the activation energy, R is the gas constant, T is temperature, B is the humidity sensitivity factor, and RH is relative humidity.

-

-

Shelf-Life Prediction: Extrapolate the model to long-term storage conditions (e.g., 25 °C / 60% RH) to predict the time required to reach a specified failure limit (e.g., 1.0% total degradation products).[11][12]

| Condition | Temperature (°C) | Relative Humidity (%) | Purpose |

| Long-Term | 25 ± 2 | 60 ± 5 | To simulate real-world storage. |

| Intermediate | 30 ± 2 | 65 ± 5 | For registration in certain climate zones. |

| Accelerated | 40 ± 2 | 75 ± 5 | To increase the rate of chemical degradation for shelf-life projection.[10] |

Conclusion

The thermodynamic stability of 2-(Bromomethyl)-1-methoxy-4-(propan-2-yl)benzene is a critical quality attribute that must be thoroughly understood and controlled. Its benzylic bromide structure, while synthetically useful, presents a primary liability for degradation via hydrolysis, oxidation, and elimination pathways. A systematic approach, beginning with thermal screening by DSC and TGA, followed by the development of a validated stability-indicating HPLC method, provides the foundation for a robust stability assessment. By employing forced degradation studies and accelerated stability protocols, researchers can elucidate degradation pathways, identify critical stability factors, and accurately predict the compound's shelf-life. The methodologies and protocols detailed in this guide provide a comprehensive and scientifically rigorous framework for achieving these objectives, ensuring the material's suitability for its intended use in research and development.

References

- An Introduction to the Accelerated Stability Assessment Program. (2017).

-

Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. (n.d.). PAHO.org. [Link]

-

DSC Testing & Differential Scanning Calorimetry for Thermal Stability. (n.d.). DEKRA. [Link]

-

Stability Testing for Pharmaceuticals & More. (2023). Parameter Generation & Control. [Link]

-

Accelerated Stability Studies for Faster Drug Development. (n.d.). Leukocare. [Link]

-

Stability testing of Pharmaceutical products based on ICH Guide. (n.d.). IVAMI. [Link]

-

Applications of Differential Scanning Calorimetry (DSC) Analysis. (2026). ResolveMass. [Link]

-

Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen. (n.d.). PMC. [Link]

-

Differential scanning calorimetry. (n.d.). Wikipedia. [Link]

-

Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. (2025). Torontech. [Link]

-

Decomposition of the Benzyl Radical: Quantum Chemical and Experimental (Shock Tube) Investigations of Reaction Pathways. (n.d.). The Journal of Physical Chemistry A (ACS Publications). [Link]

-

Benzyl radical is proposed to decompose not through direct bond... (n.d.). ResearchGate. [Link]

-

Mechanistic role of benzylic bromides in the catalytic autoxidation of methylarenes. (2000). PubMed. [Link]

-

Analytical Techniques In Stability Testing. (2025). Separation Science. [Link]

-

Stability indicating study by using different analytical techniques. (n.d.). IJSDR. [Link]

-

Ch 11 : Eliminations of benzylic systems. (n.d.). University of Calgary. [Link]

-

Drug Stability and Shelf Life. (2023). Journal of Pharmaceutics & Drug Delivery Research. [Link]

-

Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (2026). LCGC International. [Link]

-

UNIT 10 THERMOGRAVIMETRIC ANALYSIS. (n.d.). eGyanKosh. [Link]

-

Thermogravimetric Analysis (TGA) analyzers for moisture, dry matter, volatiles or ash. (n.d.). Eltra. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. dekra-uk.co.uk [dekra-uk.co.uk]

- 3. resolvemass.ca [resolvemass.ca]

- 4. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Thermogravimetric Analysis with ELTRA Elemental Analyzers [eltra.com]

- 6. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]

- 7. chromatographyonline.com [chromatographyonline.com]

- 8. humiditycontrol.com [humiditycontrol.com]

- 9. Stability testing of Pharmaceutical products based on ICH Guide (International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use) - IVAMI [ivami.com]

- 10. www3.paho.org [www3.paho.org]

- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 12. leukocare.com [leukocare.com]

Methodological & Application

Synthesis protocol for 2-(Bromomethyl)-1-methoxy-4-(propan-2-yl)benzene from 4-isopropylanisole

Executive Summary

This Application Note details the optimized protocol for synthesizing 2-(bromomethyl)-1-methoxy-4-(propan-2-yl)benzene (also known as 2-bromomethyl-4-isopropylanisole) starting from 4-isopropylanisole .

This intermediate is a critical building block in the synthesis of agrochemicals and pharmaceutical agents, particularly serving as a lipophilic electrophile for N-alkylation or C-alkylation. The protocol utilizes a modified Blanc-type reaction using paraformaldehyde and hydrogen bromide in acetic acid. This method is selected for its operational simplicity, high regioselectivity, and avoidance of carcinogenic chloromethyl methyl ether (CMME) or gaseous HBr.

Key Performance Indicators:

-

Target Yield: 85–92%

-

Purity: >97% (HPLC/NMR)

-

Regioselectivity: >99% ortho-substitution relative to the methoxy group.

Retrosynthetic Analysis & Strategy

The synthesis targets the introduction of a bromomethyl (

Regiochemical Logic

The starting material, 4-isopropylanisole, contains two directing groups:

-

Methoxy (

): A strong electron-donating group (EDG), directing ortho/para. -

Isopropyl (

): A weak EDG, directing ortho/para.

Analysis:

-

The para position relative to the methoxy group is blocked by the isopropyl group.

-

The ortho position relative to the methoxy group (C2) is electronically activated by the strong resonance donation of the oxygen lone pair.

-

The positions ortho to the isopropyl group (C3/C5) are meta to the strong methoxy director and are significantly less nucleophilic.

Reaction Pathway Visualization

[1]

Experimental Protocol

Safety Warning:

-

Lachrymator: The product is a benzyl bromide derivative and is a potent lachrymator (tear-inducing agent). All operations must be performed in a well-ventilated fume hood.

-

Corrosive: HBr in acetic acid is highly corrosive and fumes. Wear acid-resistant gloves and eye protection.

Materials & Reagents[2]

| Reagent | Equiv.[1][2][3][4][5] | Role | Specification |

| 4-Isopropylanisole | 1.0 | Substrate | >98% Purity |

| Paraformaldehyde | 1.5 | C1 Source | Powder |

| HBr (33% in AcOH) | 2.5 | Reagent/Solvent | Anhydrous preferred |

| Glacial Acetic Acid | 2.0 vol | Solvent | Dry |

| Dichloromethane (DCM) | N/A | Extraction | ACS Grade |

Step-by-Step Methodology

Phase 1: Reaction Setup

-

Preparation: Equip a 3-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, and a thermometer. Connect the outlet to a caustic scrubber (NaOH solution) to neutralize escaping HBr fumes.

-

Charging: Add 4-isopropylanisole (10.0 g, 66.6 mmol) and paraformaldehyde (3.0 g, 100 mmol) to the flask.

-

Solvent: Add glacial acetic acid (20 mL) to create a suspension.

-

Cooling: Submerge the flask in a water bath to maintain temperature at 20–25°C. Note: Do not cool to 0°C initially, as paraformaldehyde depolymerization requires ambient temperature.

Phase 2: Reagent Addition & Reaction

-

Acid Addition: Charge the addition funnel with HBr (33% in Acetic Acid) (30 mL).

-

Controlled Addition: Add the HBr solution dropwise over 30 minutes.

-

Critical Control Point: The reaction is exothermic. Monitor internal temperature; do not exceed 45°C to prevent polymerization or dealkylation of the isopropyl group.

-

-

Digestion: Once addition is complete, heat the mixture to 50°C and stir for 3–4 hours.

-

IPC (In-Process Control): Monitor reaction progress via TLC (Hexane/EtOAc 9:1). The starting material (

) should disappear, replaced by a slightly more polar product spot (

-

Phase 3: Work-up & Isolation

-

Quench: Cool the reaction mixture to room temperature and pour slowly onto 200 g of crushed ice/water . Stir vigorously for 15 minutes. The product may precipitate as an oil or low-melting solid.

-

Extraction: Extract the aqueous mixture with DCM (

). -

Neutralization: Wash the combined organic phases sequentially with:

-

Water (

) -

Saturated

solution ( -

Brine (

).

-

-

Drying: Dry the organic layer over anhydrous

, filter, and concentrate under reduced pressure (Rotavap) at 40°C.

Phase 4: Purification[6]

-

Crude Analysis: The crude oil usually solidifies upon standing or cooling.

-

Recrystallization: If high purity is required, recrystallize from n-heptane . Dissolve the crude solid in minimal hot heptane (approx 60°C), filter while hot (if insoluble polymers exist), and cool slowly to 0°C.

-

Yield Calculation: Expected recovery is 14.0–15.0 g (85–92%).

Workflow Diagram

Analytical Validation

The following spectroscopic data confirms the identity of 2-(bromomethyl)-1-methoxy-4-(propan-2-yl)benzene .

NMR Spectroscopy ( NMR, 400 MHz, )

| Shift ( | Multiplicity | Integration | Assignment | Structural Logic |

| 7.21 | Doublet ( | 1H | Ar-H3 | Meta to OMe, Ortho to iPr. |

| 7.15 | dd ( | 1H | Ar-H5 | Meta to OMe, Ortho to iPr. |

| 6.82 | Doublet ( | 1H | Ar-H6 | Ortho to OMe. Shielded by OMe. |

| 4.55 | Singlet | 2H | Benzylic protons, deshielded by Br. | |

| 3.85 | Singlet | 3H | Methoxy group. | |

| 2.88 | Septet ( | 1H | Methine of isopropyl. | |

| 1.24 | Doublet ( | 6H | Methyls of isopropyl. |

Mass Spectrometry (GC-MS)

-

Molecular Ion (

): 242/244 (1:1 ratio due to -

Base Peak (

): 163 (Formation of the stable 2-methoxy-5-isopropylbenzyl cation).

Troubleshooting & Optimization

-

Low Yield / Incomplete Reaction:

-

Cause: Old paraformaldehyde (poor depolymerization) or wet acetic acid.

-

Solution: Use fresh paraformaldehyde powder. Ensure acetic acid is glacial.[1] Increase reaction time to 6 hours.

-

-

Polymerization (Gummy Residue):

-

Cause: Temperature spike during HBr addition or overheating during digestion.

-

Solution: Strictly control addition rate. Do not exceed 55°C during the digestion phase.

-

-

Impurity Formation (Bis-bromomethylation):

-

Cause: Large excess of reagents or prolonged heating.

-

Solution: The isopropyl group sterically hinders the second ortho position (C6), making bis-substitution unlikely under these conditions. However, if observed, reduce HBr equivalents to 2.0.

-

References

-

van der Made, A. W., & van der Made, R. H. (1993). A Convenient Procedure for Bromomethylation of Aromatic Compounds.[1][7] Selective Mono-, Bis-, or Trisbromomethylation.[7] The Journal of Organic Chemistry, 58(5), 1262–1263. [Link]

- Core citation for the HBr/Acetic Acid/Paraformaldehyde methodology.

-

Watson, W. D. (1974). Regioselective bromination of 4-alkylphenols and 4-alkylanisoles. The Journal of Organic Chemistry, 39(8), 1160–1164. [Link]

- Reference for regiochemical directing effects in 4-alkylanisoles.

- Source for starting material specific

Sources

- 1. sciencemadness.org [sciencemadness.org]

- 2. benchchem.com [benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. A Convenient Method for the Synthesis of (Prop-2-Ynyloxy)Benzene Derivatives via Reaction with Propargyl Bromide, Their Optimization, Scope and Biological Evaluation | PLOS One [journals.plos.org]

- 6. apps.dtic.mil [apps.dtic.mil]

- 7. semanticscholar.org [semanticscholar.org]

Application Notes and Protocols for Nucleophilic Substitution Reactions Using 2-(Bromomethyl)-1-methoxy-4-(propan-2-yl)benzene

Introduction

2-(Bromomethyl)-1-methoxy-4-(propan-2-yl)benzene is a versatile substituted benzyl bromide that serves as a valuable building block in organic synthesis. Its structure, featuring a reactive benzylic bromide, an electron-donating methoxy group, and a sterically influential isopropyl group, provides a unique platform for a variety of nucleophilic substitution reactions. This guide offers an in-depth exploration of the reactivity of this reagent, detailing its mechanistic nuances and providing robust protocols for its application in research and development, particularly within the pharmaceutical and materials science sectors.

The strategic placement of the substituents on the benzene ring allows for a fine-tuning of the reaction pathway, often enabling selective synthesis of complex molecules. Understanding the interplay of electronic and steric effects is paramount to successfully employing this reagent.

Mechanistic Considerations: A Duality of Pathways (S(_N)1 vs. S(_N)2)

Benzylic bromides such as 2-(Bromomethyl)-1-methoxy-4-(propan-2-yl)benzene are unique in their ability to undergo nucleophilic substitution through both S(_N)1 and S(_N)2 mechanisms.[1][2] The preferred pathway is highly dependent on the reaction conditions, including the nature of the nucleophile, the solvent, and the temperature.

The S(_N)2 Pathway: A Concerted Approach

The S(_N)2 reaction is a one-step process where the nucleophile attacks the electrophilic carbon at the same time as the bromide leaving group departs.[3] This pathway is favored by:

-

Strong, unhindered nucleophiles: Nucleophiles with high electron density and minimal steric bulk can efficiently attack the benzylic carbon.

-

Polar aprotic solvents: Solvents like N,N-dimethylformamide (DMF), acetonitrile (ACN), and acetone can solvate the cation but not the nucleophile, enhancing the nucleophile's reactivity.[4][5]

-

Lower temperatures: These conditions minimize the likelihood of carbocation formation.

The methoxy group at the ortho position exerts an electron-donating effect through resonance, which can slightly stabilize the transition state of an S(_N)2 reaction.[6][7] However, the ortho methoxy group and the adjacent isopropyl group at the para position can introduce steric hindrance, potentially slowing the rate of S(_N)2 reactions by impeding the backside attack of the nucleophile.[8][9]

The S(_N)1 Pathway: A Stepwise Journey

The S(_N)1 reaction proceeds through a two-step mechanism involving the formation of a carbocation intermediate.[3] This pathway is favored by:

-

Weak nucleophiles: Solvents themselves (solvolysis) or weakly basic nucleophiles are characteristic of S(_N)1 reactions.

-

Polar protic solvents: Solvents such as water, alcohols, and carboxylic acids can stabilize both the carbocation intermediate and the leaving group through hydrogen bonding.[4]

-

Higher temperatures: Increased thermal energy promotes the cleavage of the C-Br bond to form the carbocation.

The electronic influence of the substituents on 2-(Bromomethyl)-1-methoxy-4-(propan-2-yl)benzene plays a significant role in stabilizing the benzylic carbocation intermediate. The ortho-methoxy group is a powerful electron-donating group that can stabilize the positive charge through resonance.[10][11] The para-isopropyl group also contributes to stabilization through a modest inductive effect. This enhanced stability of the carbocation makes the S(_N)1 pathway a viable and often competitive route.

Diagram 1: Competing S(_N)1 and S(_N)2 Pathways

Caption: Mechanistic dichotomy of nucleophilic substitution.

Experimental Protocols

The following protocols provide detailed methodologies for performing nucleophilic substitution reactions with 2-(Bromomethyl)-1-methoxy-4-(propan-2-yl)benzene using various classes of nucleophiles.

General Safety Precautions

Substituted benzyl bromides are lachrymators and skin irritants.[12][13] All manipulations should be performed in a well-ventilated fume hood.[14] Personal protective equipment (PPE), including safety goggles, laboratory coat, and appropriate gloves, must be worn.[13][15] In case of contact, immediately flush the affected area with copious amounts of water.[12][16]

Reaction Monitoring

Reaction progress can be effectively monitored by Thin-Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy.[17][18][19] TLC is a rapid and convenient method for qualitative analysis, while GC-MS and NMR provide more detailed quantitative information.[20][21]

Diagram 2: General Experimental Workflow

Caption: From reaction setup to product characterization.

Protocol 1: O-Alkylation of Phenols

This protocol describes the synthesis of an ether by reacting 2-(Bromomethyl)-1-methoxy-4-(propan-2-yl)benzene with a substituted phenol. This reaction typically proceeds via an S(_N)2 mechanism.

Materials:

-

2-(Bromomethyl)-1-methoxy-4-(propan-2-yl)benzene (1.0 eq.)

-

Substituted Phenol (1.1 eq.)

-

Potassium Carbonate (K(_2)CO(_3)) (2.0 eq.)

-

N,N-Dimethylformamide (DMF) or Acetone

Procedure:

-

To a solution of the substituted phenol (1.1 eq.) in DMF or acetone, add potassium carbonate (2.0 eq.).

-

Stir the mixture at room temperature for 30 minutes to generate the phenoxide.

-

Add 2-(Bromomethyl)-1-methoxy-4-(propan-2-yl)benzene (1.0 eq.) to the reaction mixture.

-

Stir the reaction at room temperature or heat to 50-60 °C for 4-12 hours. Monitor the reaction progress by TLC.[22]

-

Upon completion, cool the reaction to room temperature and pour it into water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).[22]

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[17]

-

Purify the crude product by column chromatography on silica gel.

Protocol 2: N-Alkylation of Amines

This protocol details the synthesis of a secondary or tertiary amine through the reaction with a primary or secondary amine, respectively. This reaction generally follows an S(_N)2 pathway.

Materials:

-

2-(Bromomethyl)-1-methoxy-4-(propan-2-yl)benzene (1.0 eq.)

-

Primary or Secondary Amine (1.2 eq.)

-

Triethylamine (Et(_3)N) or Diisopropylethylamine (DIPEA) (1.5 eq.)

-

Acetonitrile (ACN) or Dichloromethane (DCM)

Procedure:

-

Dissolve the amine (1.2 eq.) in ACN or DCM.

-

Add the non-nucleophilic base (1.5 eq.) to the solution.

-

Add a solution of 2-(Bromomethyl)-1-methoxy-4-(propan-2-yl)benzene (1.0 eq.) in the same solvent dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 2-8 hours, monitoring by TLC.[22]

-

Once the starting material is consumed, quench the reaction with water.

-

Extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.[22]

-

Purify the crude product by column chromatography on silica gel.

Protocol 3: S-Alkylation of Thiols

This protocol outlines the formation of a thioether from a thiol. Thiols are excellent nucleophiles, and this reaction proceeds rapidly via an S(_N)2 mechanism.[22]

Materials:

-

2-(Bromomethyl)-1-methoxy-4-(propan-2-yl)benzene (1.0 eq.)

-

Thiol (1.05 eq.)

-

Potassium Carbonate (K(_2)CO(_3)) (1.5 eq.) or Sodium Ethoxide (NaOEt) (1.1 eq.)

-

Ethanol (EtOH) or DMF

Procedure:

-

Dissolve the thiol (1.05 eq.) in ethanol or DMF.

-

Add the base and stir for 15-30 minutes to form the thiolate anion.

-

Add 2-(Bromomethyl)-1-methoxy-4-(propan-2-yl)benzene (1.0 eq.) to the mixture.

-

Stir the reaction at room temperature for 1-4 hours, monitoring by TLC.[22]

-

After completion, remove the solvent under reduced pressure or extract the product with an organic solvent if the reaction was performed in water.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the product by column chromatography or recrystallization.[23]

Summary of Reaction Conditions

| Nucleophile Class | Example Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Typical Mechanism |

| O-Nucleophiles | 4-Nitrophenol | K(_2)CO(_3) | DMF | 25-60 | 4-12 | S(_N)2 |

| N-Nucleophiles | Piperidine | Et(_3)N | ACN | 25 | 2-8 | S(_N)2 |

| S-Nucleophiles | Thiophenol | K(_2)CO(_3) | EtOH | 25 | 1-4 | S(_N)2 |

| C-Nucleophiles | Sodium Cyanide | - | DMSO | 25-50 | 6-18 | S(_N)2 |

| Solvolysis | Methanol | - | Methanol | Reflux | 12-24 | S(_N)1 |

Troubleshooting and Optimization

-

Low Yield: If the reaction yield is low, consider increasing the reaction temperature or time. For S(_N)2 reactions, ensure the use of a sufficiently polar aprotic solvent. The choice of base can also be critical; for less acidic nucleophiles, a stronger base may be required.

-

Side Reactions: In the case of S(_N)1 reactions, the formation of elimination byproducts is possible. Running the reaction at a lower temperature can sometimes minimize this.

-

Purification Challenges: If the product is difficult to separate from unreacted starting material or byproducts, optimizing the mobile phase for column chromatography is crucial.[14][24] Recrystallization from a suitable solvent system can also be an effective purification method.[17]

Conclusion

2-(Bromomethyl)-1-methoxy-4-(propan-2-yl)benzene is a highly valuable reagent for the synthesis of a diverse array of organic molecules. Its unique substitution pattern allows for a nuanced control over the operative nucleophilic substitution mechanism. By carefully selecting the reaction conditions, researchers can favor either the S(_N)1 or S(_N)2 pathway to achieve the desired synthetic outcome. The protocols and insights provided in this guide are intended to empower researchers, scientists, and drug development professionals to effectively utilize this versatile building block in their synthetic endeavors.

References

View References

- Benchchem. (n.d.). Application Notes and Protocols: Nucleophilic Substitution Reactions Using 4-(Bromomethyl)benzil.

- Sigma-Aldrich. (2013, March 19). Benzyl-Bromide - Safety Data Sheet.

- Fisher Scientific. (n.d.). Benzyl bromide - SAFETY DATA SHEET.

- New Jersey Department of Health. (2000, December 15). BENZYL BROMIDE HAZARD SUMMARY.

- Google Patents. (n.d.). CN107098791B - Preparation method of benzyl bromide.

- Vaia. (n.d.). Problem 53 Explain why a methoxy group (CH... [FREE SOLUTION].

- ResearchGate. (2014, October 1). How does one separate Benzyl bromide from the reaction mixture?.

- brainly.com. (2023, August 27). [FREE] Why does benzyl bromide react under both SN1 and SN2 conditions?.

- Benchchem. (n.d.). Work-up procedures to remove impurities from Benzyl 2-bromonicotinate products.

- International Programme on Chemical Safety & the Commission of the European Communities. (1993). BENZYL BROMIDE.

- Study.com. (n.d.). Why does benzyl bromide react under both Sn1 conditions and Sn2 conditions?.

- Michigan State University. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds.

- Chemistry LibreTexts. (2022, September 24). 16.5: An Explanation of Substituent Effects.

- PMC. (2023, September 18). One-pot nucleophilic substitution–double click reactions of biazides leading to functionalized bis(1,2,3-triazole) derivatives.

- CAMEO Chemicals | NOAA. (n.d.). BENZYL BROMIDE.

- spcmc.ac.in. (n.d.). NUCLEOPHILIC SUBSTITUTION REACTIONS SEM-2, CC-3 PART-8, PPT-23 Factors Affecting the Rates of SN1 and SN2 Reactions.

- Royal Society of Chemistry. (2024, June 13). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxya.

- Common Organic Chemistry. (n.d.). Benzyl Protection.

- CSIR NET LIFE SCIENCE COACHING. (2026, January 5). Nucleophilic Substitution in Alkyl Bromides.

- Benchchem. (n.d.). 2-(Bromomethyl)-4-nitro-1-(propan-2-yloxy)benzene.

- Master Organic Chemistry. (2025, June 24). Comparing The SN1 vs Sn2 Reactions.

- ResearchGate. (n.d.). Catalytic Oxidation of Methoxy Substituted Benzyl Alcohols as Model for Lignin Derivatives Valorisation.

- Lumen Learning. (n.d.). The Effect of Substituents on Reactivity | MCC Organic Chemistry.

- Chemistry Stack Exchange. (2017, December 30). Reactivity of benzyl halides towards nucleophilic substitution.

- ResearchGate. (2024, June 9). (PDF) Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile.

- Reddit. (2022, June 15). separating benzyl bromide : r/chemistry.

- Benchchem. (n.d.). A Comparative Guide to Reaction Monitoring: GC-MS, HPLC, and NMR for 4-(Chloromethoxy)but-1-ene.

- Chemistry Steps. (2025, July 27). Steric Hindrance in SN2 and SN1 Reactions.

- SlidePlayer. (2022, August 28). Nucleophilic Substitution Reactions.

- Chemistry LibreTexts. (2019, June 5). 10.4: Effect of sterics on Sn2 reactions.

- AZoM. (2015, July 31). Nanalysis 60 Spectrometers for At-Line Reaction Monitoring.

- uochb.cz. (n.d.). TOPIC 6. NUCLEOPHILIC SUBSTITUTIONS.

- Master Organic Chemistry. (2018, September 17). Nucleophilic Aromatic Substitution - The Benzyne Mechanism.

- PMC. (2022, March 12). A real space picture of the role of steric effects in SN2 reactions.

- YouTube. (2024, January 17). Steric and Nucleophilic Effects on SN2 Reactions.

- News-Medical.Net. (2023, July 19). Hybrid Analytical Techniques: GC-MS, LC-MS, GC-IR, LC-NMR.

- BYJU'S. (2022, February 28). Nucleophilic aromatic substitution.

- PubChemLite. (n.d.). 2-(bromomethyl)-1-methoxy-4-(propan-2-yl)benzene.

- Mestrelab Research. (n.d.). for Reaction Monitoring by NMR.

- YouTube. (2021, March 16). Nucleophilic Aromatic Substitution | Addition-Elimination vs Benzyne Mechanism | Organic Chem 18.6.

- Chemistry LibreTexts. (2023, January 22). Nucleophilic Reactions of Benzene Derivatives.

- ALWSCI. (2023, July 25). Hybrid Analytical Techniques: GC-MS, LC-MS, GC-IR, LC-NMR.

- Chemistry LibreTexts. (2025, February 2). 16.6: Nucleophilic Aromatic Substitution.

- Google Patents. (n.d.). CN104355988A - Synthesis method of 2-(4-bromomethyl phenyl) propionic acid.

- Semantic Scholar. (2014, December 29). A Convenient Method for the Synthesis of (Prop-2-Ynyloxy)Benzene Derivatives via Reaction with Propargyl Bromide.

- Defense Technical Information Center. (n.d.). Synthesis of 2-Methoxypropyl Benzene for Epitope Imprinting.

Sources

- 1. brainly.com [brainly.com]

- 2. homework.study.com [homework.study.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. letstalkacademy.com [letstalkacademy.com]

- 5. tyson.chemistry.gatech.edu [tyson.chemistry.gatech.edu]

- 6. vaia.com [vaia.com]

- 7. spcmc.ac.in [spcmc.ac.in]

- 8. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Aromatic Reactivity [www2.chemistry.msu.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. westliberty.edu [westliberty.edu]

- 13. nj.gov [nj.gov]

- 14. researchgate.net [researchgate.net]

- 15. msds.nipissingu.ca [msds.nipissingu.ca]

- 16. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. azom.com [azom.com]

- 20. news-medical.net [news-medical.net]

- 21. scs.illinois.edu [scs.illinois.edu]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. CN107098791B - Preparation method of benzyl bromide - Google Patents [patents.google.com]

- 24. reddit.com [reddit.com]

Application Note: Catalytic Functionalization of 2-(Bromomethyl)-1-methoxy-4-(propan-2-yl)benzene

[1]

Executive Summary

2-(Bromomethyl)-1-methoxy-4-(propan-2-yl)benzene (BMPB) is a highly reactive primary benzylic bromide derived from the thymol/carvacrol methyl ether scaffold.[1] Its unique substitution pattern—combining an electron-donating methoxy group (ortho to the bromomethyl) and a bulky isopropyl group (para to the methoxy)—makes it a valuable building block for synthesizing pharmaceutical intermediates, agrochemicals, and functional materials.

However, its high reactivity poses challenges:

-

Homocoupling (Wurtz-type): Spontaneous dimerization during metal-catalyzed cross-couplings.[1]

-

Hydrolysis: Rapid degradation to the benzyl alcohol in moist environments.

-

Polyalkylation: Over-reaction in nucleophilic substitutions.[1]

This guide details three validated catalytic workflows to suppress side reactions and maximize yield:

Molecule Profile & Reactivity Analysis[1]

| Property | Specification |

| Chemical Name | 2-(Bromomethyl)-1-methoxy-4-(propan-2-yl)benzene |

| CAS Number | Not widely listed; Analogous to 19614-12-1 |

| Molecular Weight | 243.14 g/mol |

| Electronic Effect | Electron-rich (Methoxy + Isopropyl donors).[1] Activated towards |

| Steric Environment | C2-Position: Moderately hindered by the adjacent methoxy group.[1] C4-Position: Bulky isopropyl group blocks para-attack, directing electrophilic substitution to C5 if the ring is further functionalized.[1] |

| Stability | Lachrymator.[1] Moisture sensitive.[1] Store under inert atmosphere at 2–8°C. |

Decision Matrix: Selecting the Right Catalytic Method

The following decision tree guides the selection of the optimal catalytic method based on the desired functional group transformation.

Figure 1: Strategic selection of catalytic methods based on target structural motifs.[1]

Method A: Palladium-Catalyzed Suzuki-Miyaura Coupling

Target: Synthesis of 2-benzyl-1-methoxy-4-isopropylbenzene derivatives.[1]

Benzylic bromides are challenging substrates for Pd-coupling due to the slow oxidative addition compared to aryl iodides and the risk of

Mechanism & Rationale[1][3][4][5][6][7][8]

-

Ligand Selection: Xantphos or SPhos .[1] These ligands create a crowded steric environment around the Pd center, promoting reductive elimination of the cross-coupled product over the homocoupled dimer.

-

Base: Weak bases like

or -

Solvent: Toluene/Water biphasic systems allow for efficient heat transfer and salt solubilization.[1]

Experimental Protocol

Scale: 1.0 mmol

-

Catalyst Prep: In a glovebox or under Argon, charge a reaction vial with

(2.2 mg, 1 mol%) and Xantphos (5.8 mg, 1 mol%). -

Substrate Addition: Add BMPB (243 mg, 1.0 mmol) and the corresponding Aryl Boronic Acid (1.2 mmol).

-

Solvent/Base: Add Toluene (4 mL) and

(2.0 M aqueous solution, 1.5 mL). -

Reaction: Seal the vial and heat to 80°C for 4–6 hours with vigorous stirring (1000 rpm).

-

Workup: Cool to RT. Dilute with EtOAc (10 mL). Wash with water (2 x 5 mL) and brine.[1] Dry over

.[1] -

Purification: Silica gel chromatography (Hexanes/EtOAc gradient).

Critical Control Point: Do not overheat (>100°C) as this promotes protodeboronation of the boronic acid.

Method B: Nickel-Catalyzed Reductive Cross-Coupling

Target: Synthesis of diarylmethanes from two electrophiles (BMPB + Aryl Bromide).[1]

This "cross-electrophile" coupling avoids the need for unstable benzylic metal reagents (e.g., Grignards/Zincates). It relies on a Nickel catalyst and a metallic reductant (Mn or Zn) to stitch two halides together.[4]

Mechanism & Rationale[1][3][4][5][6][7][8]

-

Catalyst:

with a bipyridine or phenanthroline ligand.[1] -

Reductant: Manganese powder (

) acts as the terminal electron donor to regenerate -

Selectivity: Benzylic radicals are generated and trapped by the Nickel center. The primary nature of BMPB makes it an excellent radical precursor.

Experimental Protocol

Scale: 0.5 mmol

-

Setup: Flame-dry a Schlenk tube and cool under

. -

Reagents: Add

(11 mg, 10 mol%), 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) (13.4 mg, 10 mol%), and Manganese powder (82 mg, 3.0 equiv). -

Substrates: Add BMPB (122 mg, 0.5 mmol) and the coupling partner Aryl Bromide (0.5 mmol).

-

Solvent: Add anhydrous DMA (Dimethylacetamide) (2.5 mL).

-

Reaction: Stir at RT or mild heat (40°C) for 12 hours. The mixture will turn dark black/brown.

-

Quench: Dilute with 1M HCl (carefully) to dissolve excess Mn, then extract with ether.

Method C: Phase Transfer Catalysis (PTC)

Target: Etherification (C-O) and Alkylation (C-C).[1][2]

PTC is the "Gold Standard" for benzylic substitutions. It uses a quaternary ammonium salt to transport nucleophilic anions (phenoxides, cyanides) from an aqueous phase into the organic phase where the reaction with BMPB occurs.

Mechanism & Rationale[1][3][4][5][6][7][8]

-

Catalyst: Tetrabutylammonium Bromide (TBAB) or Aliquat 336 .[1]

-

Solvent: Toluene or DCM (Organic phase) / 30% NaOH (Aqueous phase).[1]

-

Advantage: Eliminates the need for anhydrous conditions. High yields (>90%) are typical for benzylic substrates.[1][3]

Figure 2: Phase Transfer Catalysis cycle for nucleophilic substitution of BMPB.

Experimental Protocol (Etherification)

Scale: 10 mmol (Gram-scale)

-

Aqueous Phase: Dissolve NaOH (1.2 g, 30 mmol) in water (4 mL). Add the nucleophile (e.g., Phenol, 10 mmol). Stir until dissolved.

-

Catalyst: Add TBAB (160 mg, 0.5 mmol, 5 mol%).

-

Organic Phase: Dissolve BMPB (2.43 g, 10 mmol) in Toluene (10 mL).

-

Reaction: Add the organic phase to the aqueous phase. Stir vigorously (mechanical stirring recommended) at 50°C for 2 hours.

-

Monitoring: TLC will show rapid disappearance of the bromide.[1]

-

Workup: Separate layers. Wash organic layer with water until neutral pH.[1] Evaporate solvent.[1]

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield (Pd-Coupling) | Catalyst poisoning or Homocoupling.[1] | Switch to Pd(dppf)Cl2 or increase catalyst loading to 3 mol%. Ensure strict |

| Hydrolysis (Benzyl Alcohol formation) | Wet solvents or excessive base strength.[1] | Use anhydrous solvents.[1] Switch base from KOH to |

| Emulsion (PTC) | Similar densities of phases.[1] | Add brine to the aqueous phase to increase density difference. Filter through Celite if solids are present.[1] |

| Lachrymatory Effect | Vapor release.[1] | ALWAYS handle BMPB in a fume hood. Quench glassware with dilute ammonia to neutralize traces before removing from hood.[1] |

References

-

López-Pérez, A., Adrio, J., & Carretero, J. C. (2009).[5][6] Palladium-Catalyzed Cross-Coupling Reaction of Secondary Benzylic Bromides with Grignard Reagents. Organic Letters, 11(23), 5514–5517. Link[1]

-

Kadunce, N. T., & Reisman, S. E. (2015). Nickel-Catalyzed Asymmetric Reductive Cross-Coupling Between Vinyl and Benzyl Electrophiles. Journal of the American Chemical Society, 137(32), 10480–10483. Link[1]

-

Halpern, M. (2003).[1] Industrial Phase-Transfer Catalysis. PTC Communications.[1][3] Link

-

Mao, J., Jia, T., Frensch, G., & Walsh, P. J. (2014).[7] Palladium-Catalyzed Debenzylative Cross-Coupling of Aryl Benzyl Sulfides with Aryl Bromides.[1][7] Organic Letters, 16(20), 5304–5307. Link[1]

-

Liégault, B., et al. (2008).[8] Pd-catalyzed sp–sp3 cross-coupling of benzyl bromides using lithium acetylides.[1][8] Chemical Society Reviews, 37, 290–299.[8] Link

Sources

- 1. 2,5-双(溴甲基)-1-甲氧基-4-(2-乙基己氧基)苯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. phasetransfer.com [phasetransfer.com]

- 4. Nickel-Catalyzed Asymmetric Reductive Cross-Coupling Between Vinyl and Benzyl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Benzylic substitution, benzylation [organic-chemistry.org]

- 6. Palladium-Catalyzed Cross-Coupling Reaction of Secondary Benzylic Bromides with Grignard Reagents [organic-chemistry.org]

- 7. Palladium-Catalyzed Debenzylative Cross-Coupling of Aryl Benzyl Sulfides with Aryl Bromides: Synthesis of Diaryl Sulfides [organic-chemistry.org]

- 8. Pd-catalyzed sp–sp3 cross-coupling of benzyl bromides using lithium acetylides - PMC [pmc.ncbi.nlm.nih.gov]

Procedure for coupling 2-(Bromomethyl)-1-methoxy-4-(propan-2-yl)benzene with amines

An Application Guide to the Nucleophilic Substitution for the Synthesis of N-Substituted Benzylic Amines

Abstract

This comprehensive application note provides a detailed protocol for the synthesis of N-substituted amines via the coupling of 2-(Bromomethyl)-1-methoxy-4-(propan-2-yl)benzene with primary and secondary amines. This transformation, a classic example of a bimolecular nucleophilic substitution (Sₙ2) reaction, is a cornerstone of synthetic organic chemistry, pivotal in the development of novel pharmaceutical and materials science candidates. This guide elucidates the underlying reaction mechanism, offers a robust, step-by-step experimental protocol, outlines critical safety and handling procedures, and provides a troubleshooting guide for common experimental challenges.

Introduction and Scientific Principles

The N-alkylation of amines with benzylic halides is a fundamental and widely utilized method for constructing carbon-nitrogen bonds. The target electrophile, 2-(Bromomethyl)-1-methoxy-4-(propan-2-yl)benzene, serves as a versatile building block. Its resulting amine adducts are prevalent scaffolds in various fields of chemical research.

The reaction proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism. This is a single-step, concerted process where the amine (the nucleophile) attacks the electrophilic benzylic carbon, simultaneously displacing the bromide ion (the leaving group).[1][2][3]

Key Factors Influencing the Sₙ2 Reaction:

-

Substrate: As a primary benzylic bromide, 2-(Bromomethyl)-1-methoxy-4-(propan-2-yl)benzene is an ideal substrate. The benzylic position is highly activated towards Sₙ2 attack due to the stabilization of the transition state by the adjacent π-system of the benzene ring. Steric hindrance is minimal, allowing for easy backside attack by the nucleophile.[2]

-

Nucleophile: The nitrogen atom of the amine, with its lone pair of electrons, acts as the nucleophile. Primary amines can undergo subsequent alkylation to form tertiary amines, a potential side reaction that can be mitigated by controlling the stoichiometry.[4] Secondary amines react to form the corresponding tertiary amine cleanly.

-

Leaving Group: The bromide ion (Br⁻) is an excellent leaving group because it is the conjugate base of a strong acid (HBr) and is capable of stabilizing the resulting negative charge.[1][2]

-

Solvent: Polar aprotic solvents such as N,N-Dimethylformamide (DMF), acetonitrile (MeCN), or dimethyl sulfoxide (DMSO) are optimal for Sₙ2 reactions.[1][4] These solvents effectively solvate the counter-ion of the base but do not form strong hydrogen bonds with the amine nucleophile, leaving it "naked" and highly reactive.[2]

-

Base: A non-nucleophilic base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N), is essential. Its role is to neutralize the hydrobromic acid (HBr) that is formed as a byproduct, thereby preventing the protonation and deactivation of the amine nucleophile.[5][6]

Health and Safety Precautions

Handling benzylic bromides and amines requires strict adherence to safety protocols.

-

Engineering Controls: All manipulations involving 2-(Bromomethyl)-1-methoxy-4-(propan-2-yl)benzene and volatile amines must be performed in a certified chemical fume hood to prevent inhalation of vapors.[7]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), splash-proof safety goggles conforming to EN 166 (EU) or NIOSH (US) standards, and a flame-resistant lab coat.[8][9]

-

Chemical Handling: 2-(Bromomethyl)-1-methoxy-4-(propan-2-yl)benzene is a lachrymator and skin irritant. Avoid all contact with skin and eyes.[8][9] In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[9] Handle amines with care, as many are corrosive and possess strong, unpleasant odors.

-

Waste Disposal: Dispose of all chemical waste, including solvents and reaction residues, in appropriately labeled containers according to institutional and local regulations.[7]

Experimental Protocol

This protocol provides a general procedure for the N-alkylation reaction. Specific quantities should be calculated based on the molecular weights of the chosen amine.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| 2-(Bromomethyl)-1-methoxy-4-(propan-2-yl)benzene | ≥97% Purity | Various | Store under inert gas, refrigerated. |

| Amine (Primary or Secondary) | Reagent Grade | Various | |

| Potassium Carbonate (K₂CO₃), anhydrous | ACS Grade | Various | Finely powdered is preferred. |

| N,N-Dimethylformamide (DMF), anhydrous | Anhydrous, ≥99.8% | Various | Store over molecular sieves. |

| Ethyl Acetate (EtOAc) | ACS Grade | Various | For extraction and chromatography. |

| Hexanes | ACS Grade | Various | For chromatography. |

| Saturated Sodium Bicarbonate Solution (aq.) | Lab-prepared | For work-up. | |

| Brine (Saturated NaCl Solution, aq.) | Lab-prepared | For work-up. | |

| Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) | ACS Grade | Various | For drying organic layers. |

| Silica Gel | 230-400 mesh | Various | For column chromatography. |

Step-by-Step Procedure

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add the amine (1.2 equivalents) and anhydrous potassium carbonate (2.0 equivalents).

-

Solvent Addition: Add anhydrous DMF to the flask to achieve a concentration of approximately 0.2-0.5 M with respect to the limiting reagent. Stir the resulting suspension at room temperature.

-

Substrate Addition: In a separate vial, dissolve 2-(Bromomethyl)-1-methoxy-4-(propan-2-yl)benzene (1.0 equivalent) in a minimal amount of anhydrous DMF. Add this solution dropwise to the stirring amine suspension over 10-15 minutes.

-

Reaction Execution: Heat the reaction mixture to 60-70 °C using an oil bath.

-

Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) using a suitable eluent system (e.g., 20-30% ethyl acetate in hexanes). The reaction is complete when the starting benzyl bromide spot is no longer visible. This typically takes 4-12 hours.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into a separatory funnel containing deionized water.

-

Extract the aqueous layer three times with ethyl acetate.[5]

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and finally with brine.[5]

-

-

Drying and Concentration: Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to yield the pure N-substituted product.

General Reaction Workflow Diagram

Caption: Step-by-step workflow for the N-alkylation of amines.

Data Summary and Troubleshooting

The following table summarizes typical reaction parameters. Yields are highly dependent on the specific amine used.

| Amine Type | Amine (eq.) | Base (eq.) | Solvent | Temp (°C) | Time (h) | Typical Yield | Notes |

| Primary | 1.2 - 2.0 | 2.0 | DMF | 60 - 70 | 4 - 12 | 65-85% | Excess amine can be used to minimize dialkylation. |

| Secondary | 1.1 - 1.2 | 2.0 | MeCN | 50 - 60 | 6 - 16 | 70-95% | Generally cleaner reactions compared to primary amines. |

Troubleshooting Guide

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Low or No Conversion | 1. Inactive base (absorbed moisture).2. Insufficient temperature.3. Low-quality or degraded benzyl bromide. | 1. Use freshly opened or properly stored anhydrous K₂CO₃.2. Increase reaction temperature in 10 °C increments.3. Verify the purity of the starting material by NMR or TLC. |

| Formation of Side Products | 1. (Primary Amines) Dialkylation product observed.2. Degradation of starting material. | 1. Increase the excess of the primary amine to 2-3 equivalents or add the benzyl bromide more slowly at a lower temperature.[4]2. Ensure an inert atmosphere (N₂ or Ar) if reagents are sensitive; lower the reaction temperature. |

| Difficult Purification | 1. Product and starting material have similar Rf values.2. Streaking on TLC plate. | 1. Optimize the chromatography eluent system (try different solvent polarities or add a small amount of triethylamine (0.5%) to the eluent to reduce tailing).2. The crude product may be acidic; perform an aqueous bicarbonate wash during work-up. |

References

-